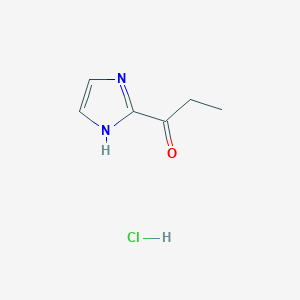
1-(1H-imidazol-2-yl)propan-1-one;hydrochloride
Übersicht
Beschreibung
“1-(1H-imidazol-2-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1314916-37-4 . It has a molecular weight of 160.6 . The IUPAC name for this compound is 1-(1H-imidazol-2-yl)-1-propanone hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “1-(1H-imidazol-2-yl)propan-1-one hydrochloride” is 1S/C6H8N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-4H,2H2,1H3,(H,7,8);1H . This indicates the presence of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one chlorine atom .Chemical Reactions Analysis
Imidazole compounds, including “1-(1H-imidazol-2-yl)propan-1-one hydrochloride”, have been known to exhibit a broad range of chemical and biological properties . They have been used as important synthons in the development of new drugs .Physical And Chemical Properties Analysis
“1-(1H-imidazol-2-yl)propan-1-one hydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . It is typically stored at room temperature and comes in the form of a powder .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . They can inhibit the growth of bacteria and mycobacteria, making them potential candidates for the development of new antibacterial drugs.
Anti-inflammatory Properties
Imidazole compounds have shown anti-inflammatory properties . They can reduce inflammation in the body, which could be beneficial in the treatment of diseases characterized by inflammation.
Antitumor Activities
Imidazole derivatives have demonstrated antitumor activities . They can inhibit the growth of tumor cells, suggesting their potential use in cancer therapy.
Antidiabetic Effects
Imidazole compounds have been found to exhibit antidiabetic effects . They can help regulate blood sugar levels, making them potential candidates for the treatment of diabetes.
Anti-allergic and Antipyretic Properties
Imidazole derivatives have shown anti-allergic and antipyretic properties . They can alleviate allergic reactions and reduce fever, suggesting their potential use in the treatment of allergies and fever.
Antiviral and Antioxidant Activities
Imidazole compounds have demonstrated antiviral and antioxidant activities . They can inhibit viral replication and neutralize harmful free radicals in the body, making them potential candidates for the development of new antiviral and antioxidant drugs.
Anti-amoebic and Antihelmintic Properties
Imidazole derivatives have shown anti-amoebic and antihelmintic properties . They can kill amoebas and parasitic worms, suggesting their potential use in the treatment of amoebic and helminthic infections.
Ulcerogenic Activities
Imidazole compounds have been found to exhibit ulcerogenic activities . They can induce the formation of ulcers, which could be beneficial in the study of ulcer disease and the development of new ulcer treatments.
Safety and Hazards
The safety information for “1-(1H-imidazol-2-yl)propan-1-one hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
The compound 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride is an imidazole derivative . Imidazole derivatives are known to interact with a broad range of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . For instance, some imidazole derivatives can inhibit enzyme activity, while others can modulate receptor signaling . The exact mode of action of 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride remains to be elucidated.
Biochemical Pathways
Imidazole derivatives can influence various biochemical pathways due to their broad target profile . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, the effects of 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride could potentially span multiple cellular and molecular processes . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Imidazole derivatives are generally stable and highly soluble in water and other polar solvents, which can facilitate their interaction with biological targets . .
Eigenschaften
IUPAC Name |
1-(1H-imidazol-2-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-4H,2H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVBRJBHXIILLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-2-yl)propan-1-one hydrochloride | |
CAS RN |
1314916-37-4 | |
| Record name | 1-(1H-imidazol-2-yl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



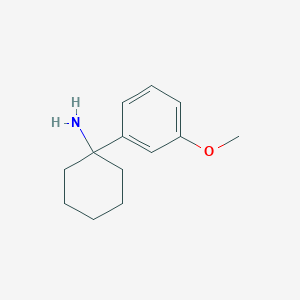

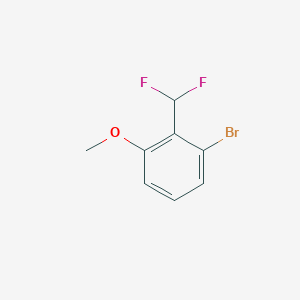
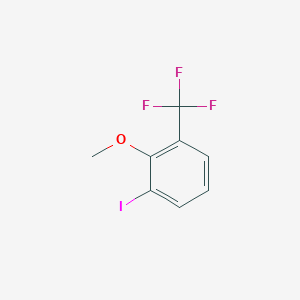
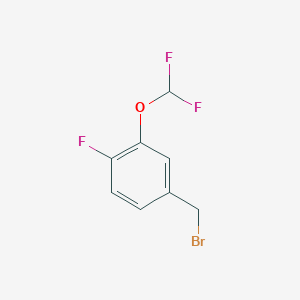

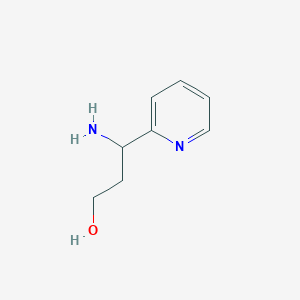
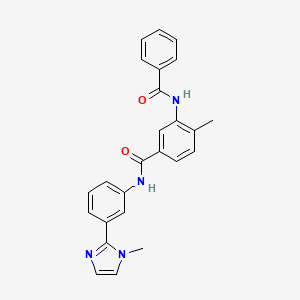

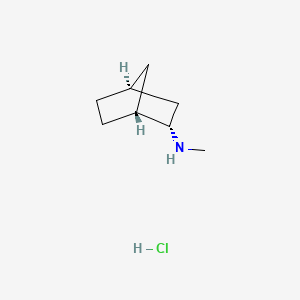

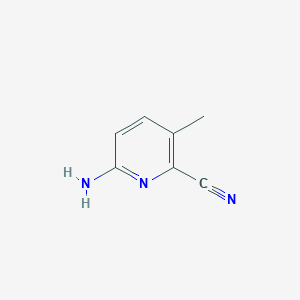
![Isoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B3390990.png)
